molecular formula C30H44O3 B13065148 Kadcoccinic acid D

Kadcoccinic acid D

Cat. No.: B13065148
M. Wt: 452.7 g/mol
InChI Key: AUFPPALHCVZINS-WUBVYZGLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kadcoccinic Acid D is a lanostane-type triterpenoid isolated from Kadsura coccinea, a plant used in traditional Chinese medicine. It belongs to a family of structurally diverse triterpenoids, including kadcoccinic acids A–J and kadcoccinones A–F, which exhibit unique skeletons and bioactivities . This compound has a molecular formula of C₃₀H₄₆O₄ (based on [M+H]⁺ at m/z 453.3) and features a highly oxidized lanostane core with conjugated double bonds and hydroxyl groups . Its structure has been confirmed through spectroscopic methods (NMR, MS) and comparative analysis with related compounds .

This compound is particularly abundant in the stems and roots of K. coccinea, with concentrations reaching 11.232 μg/g in stems, 6.650 μg/g in leaves, and 8.835 μg/g in roots . Its biosynthesis is hypothesized to involve cyclization of squalene precursors, followed by oxidative modifications .

Properties

Molecular Formula

C30H44O3

Molecular Weight

452.7 g/mol

IUPAC Name

(Z,6R)-6-[(4aR,6aS,6bS,10aR,11bS)-4,4,6b,10,11b-pentamethyl-3-oxo-2,4a,5,6,6a,7,8,10a-octahydro-1H-benzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C30H44O3/c1-18(9-8-10-19(2)27(32)33)21-13-15-29(6)22-11-12-25-28(4,5)26(31)14-16-30(25,7)24(22)17-23(29)20(21)3/h10,17-18,22-23,25H,8-9,11-16H2,1-7H3,(H,32,33)/b19-10-/t18-,22-,23+,25+,29+,30-/m1/s1

InChI Key

AUFPPALHCVZINS-WUBVYZGLSA-N

Isomeric SMILES

CC1=C(CC[C@@]2([C@H]1C=C3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)[C@H](C)CC/C=C(/C)\C(=O)O

Canonical SMILES

CC1=C(CCC2(C1C=C3C2CCC4C3(CCC(=O)C4(C)C)C)C)C(C)CCC=C(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of kadcoccinic acid D involves several key steps, including the construction of the tetracyclic ring system. A common approach involves the use of a gold(I)-catalyzed cyclization of an enynyl acetate to efficiently construct the cyclopentenone scaffold, followed by a copper-mediated conjugate addition. This method allows for the assembly of the natural product skeleton and the formation of the D-ring .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Kadcoccinic acid D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within its structure, such as hydroxyl and carboxyl groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under mild to moderate conditions, with careful control of temperature and pH to ensure the desired transformations .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or alkanes .

Scientific Research Applications

Kadcoccinic acid D has been the subject of extensive scientific research due to its diverse pharmacological activities. It has shown potential in the treatment of various diseases, including cancer, HIV, and inflammatory conditions. The compound exhibits anti-tumor, anti-HIV, and antioxidant activities, making it a valuable candidate for drug development .

In addition to its medicinal applications, this compound is also used in chemical research to study the synthesis and reactivity of complex triterpenoid structures. Its unique structural features provide insights into the design and development of new synthetic methodologies .

Mechanism of Action

The mechanism of action of kadcoccinic acid D involves its interaction with specific molecular targets and pathways within the body. For example, its anti-HIV activity is attributed to its ability to inhibit the replication of the virus by targeting key enzymes involved in the viral life cycle. Additionally, its anti-tumor effects are mediated through the induction of apoptosis and inhibition of cell proliferation .

Comparison with Similar Compounds

Table 1: Structural Features of this compound and Related Compounds

Compound Molecular Formula Key Functional Groups Skeleton Type Source
This compound C₃₀H₄₆O₄ Carboxylic acid, hydroxyl groups Lanostane K. coccinea
Kadcoccinic Acid A C₃₁H₄₈O₄ Methyl ester, hydroxyl Modified lanostane K. coccinea
Coccinic Acid C₃₀H₄₈O₄ Hydroxyl, lactone Lanostane K. coccinea
Kadcoccitone C C₃₁H₅₀O₅ Ketone, hydroxyl Rearranged lanostane K. coccinea
Abibalsamin C C₃₈H₅₈O₆ Diels-Alder adduct Lanostane-myrcene hybrid Abies balsamea

Key Observations :

  • Oxidation Patterns : this compound lacks methyl ester groups present in Kadcoccinic Acid A, suggesting divergent oxidative tailoring .
  • Skeleton Complexity: Unlike the Diels-Alder adducts (e.g., abibalsamins), this compound retains a classical lanostane backbone without fused monoterpenoid units .

Table 2: Bioactivity Comparison

Compound Antioxidant Activity Cytotoxicity (IC₅₀) Antiviral Activity Reference
This compound Moderate Not reported Not tested
Kadcoccinic Acid B High 8.2 μM (HeLa) Moderate
Kadcoccinic Acid G Low 15.4 μM (MCF-7) Low
Coccinic Acid High 12.1 μM (HepG2) Not tested

Notable Findings:

  • This compound’s moderate antioxidant activity may correlate with its hydroxylation pattern .
  • Kadcoccinic Acid B shows superior cytotoxicity, likely due to its conjugated ketone-lactone system .

Distribution in Plant Tissues

Table 3: Tissue-Specific Accumulation (μg/g)

Compound Stems Leaves Roots
This compound 11.232 6.650 8.835
Kadcoccinic Acid A 0.005 0.010 0.004
Kadcoccitone C 5.219 2.095 2.296
Coccinic Acid 1.380 1.016 2.076

Insight : this compound is preferentially synthesized in stems, suggesting tissue-specific biosynthetic regulation .

Q & A

Q. What are the primary natural sources of Kadcoccinic acid D, and how is it isolated for structural studies?

this compound is a triterpenoid primarily isolated from Kadsura coccinea (a traditional medicinal plant). Its distribution varies across plant tissues: roots, stems, and leaves show distinct accumulation patterns, with leaves containing the highest concentration (11.232 μg/g) based on metabolomics profiling using HPLC-MS/MS . Isolation involves solvent extraction (e.g., methanol/chloroform) followed by chromatographic separation (silica gel, reverse-phase HPLC).

Q. What spectroscopic and computational methods are used to confirm the structure of this compound?

Structural elucidation relies on:

  • 1H/13C NMR : Assignments of proton and carbon environments (e.g., δ 453.3 [M+H]+ in HRMS) .
  • X-ray crystallography : For unambiguous stereochemical determination of related triterpenoids (e.g., kadcoccinic acid derivatives) .
  • DFT calculations : To validate ROESY-derived spatial configurations in complex stereochemical scenarios .

Advanced Research Questions

Q. How can synthetic strategies for Kadcoccinic acid derivatives address stereochemical challenges in triterpenoid synthesis?

Key methodologies include:

  • Gold(I)-catalyzed cyclization : Enynyl acetate precursors undergo regioselective 3,3-rearrangement/Nazarov cyclization to form cyclopentenone scaffolds, where stereochemistry of the precursor dictates product regiochemistry .
  • Copper-mediated conjugate addition : Merged with Conia-ene reactions to assemble D-ring frameworks, critical for natural product fidelity .
  • Burgess reagent-mediated eliminations : For selective diene formation in skipped diene intermediates (e.g., 65% yield in skipped diene 35 synthesis) .

Q. What experimental approaches resolve contradictions in spectral data of synthetic intermediates?

  • Comparative NMR analysis : Cross-referencing chemical shifts (e.g., δ 5.92 ppm for α,β-unsaturated ester protons) with computational predictions .
  • Dynamic kinetic resolution : For intermediates prone to epimerization, monitored via time-dependent NMR studies .
  • Crystallographic validation : X-ray structures of key intermediates (e.g., α-hydroxy ketones) to resolve ambiguous NOE correlations .

Q. How do total syntheses of related compounds (e.g., Kadcoccinic Acid A) inform strategies for this compound synthesis?

  • Modular fragment coupling : Gold-catalyzed cyclization and palladium-mediated cross-couplings (e.g., vinyl triflate/alkyne reactions) enable scalable access to triterpenoid cores .
  • Late-stage oxidation : Dess-Martin periodinane selectively oxidizes α-hydroxy ketones to diketones (54% yield), a strategy transferable to C-28 carboxylation in this compound .
  • Steric-guided functionalization : Substituent effects on cyclopentenone reactivity (e.g., methyl ester groups directing conjugate additions) are critical for regiocontrol .

Methodological Considerations

  • Contradiction analysis : When NMR data conflicts with theoretical models (e.g., unexpected δ shifts in diketones), iterative DFT optimization and solvent-effect studies (CDCl3 vs. DMSO-d6) are employed .
  • Yield optimization : Sodium borohydride reduction efficiency varies (45–60% yield) due to substrate steric hindrance; pre-optimization via Hammett analysis improves reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.